4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its CAS Number 1110717-62-8, is a chemical with a molecular weight of 390.84 . Its IUPAC name is 4-{4-[(5-chloro-2-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of this compound is C15H19ClN2O6S . The InChI Code is 1S/C15H19ClN2O6S/c1-24-12-3-2-11(16)10-13(12)25(22,23)18-8-6-17(7-9-18)14(19)4-5-15(20)21/h2-3,10H,4-9H2,1H3,(H,20,21) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The molecular weight is 390.84 . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Research has focused on the synthesis of new compounds with potential antimicrobial activities. For instance, Patel et al. (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles with considerable antibacterial activity, showcasing the chemical's application in creating new antimicrobials (Patel & Agravat, 2009).
- Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, revealing moderate to good antimicrobial activities against test microorganisms, indicating its utility in developing new therapeutic agents (Bektaş et al., 2007).
Antiproliferative Activity
- El-Sawy et al. (2013) prepared derivatives showing moderate DPPH radical-scavenging activity and significant antiproliferative activity against cancer cell lines, suggesting the compound's application in cancer research (El-Sawy et al., 2013).
Drug Discovery and Development
- Abbasi et al. (2018) synthesized 2-furoic piperazide derivatives showing promising inhibitory activities against enzymes relevant to type 2 diabetes and Alzheimer's disease, highlighting the compound's potential in drug discovery for these conditions (Abbasi et al., 2018).
Structural and Mechanistic Studies
- Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, offering insights into the molecular structure and reactivity of these compounds, aiding in the design of new molecules with enhanced properties (Kumara et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Similar compounds with piperazine moieties have been known to exhibit a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial effects .
Mode of Action
For instance, some piperazine derivatives act as dopamine and serotonin antagonists .
Biochemical Pathways
For example, some benzisothiazole derivatives undergo b-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening .
Pharmacokinetics
The compound’s molecular weight (39084) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
For example, some piperazine derivatives have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Eigenschaften
IUPAC Name |
4-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O6S/c1-24-12-3-2-11(16)10-13(12)25(22,23)18-8-6-17(7-9-18)14(19)4-5-15(20)21/h2-3,10H,4-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKVOPMVZPSHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.